molecular formula C20H22N2OS B3060939 1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- CAS No. 144827-80-5

1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-

Cat. No.: B3060939
CAS No.: 144827-80-5
M. Wt: 338.5 g/mol
InChI Key: PNBTYAVTIJXSSH-UHFFFAOYSA-N
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Description

1-Azabicyclo[222]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- is a complex organic compound that features a bicyclic structure with a phenothiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- typically involves the reaction of phenothiazine derivatives with quinuclidine derivatives under specific conditions. One common method includes the use of a nucleophilic substitution reaction where the phenothiazine moiety is introduced to the quinuclidine framework .

Industrial Production Methods

Industrial production of this compound may involve continuous flow technology, which allows for efficient and scalable synthesis. This method ensures high yield and purity of the final product by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, which may result in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Quinuclidinol: Another bicyclic compound with similar structural features.

    Phenothiazine Derivatives: Compounds that share the phenothiazine moiety.

Uniqueness

1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- is unique due to its combination of a quinuclidine framework with a phenothiazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(phenothiazin-10-ylmethyl)-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c23-20(13-21-11-9-15(20)10-12-21)14-22-16-5-1-3-7-18(16)24-19-8-4-2-6-17(19)22/h1-8,15,23H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBTYAVTIJXSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(CN3C4=CC=CC=C4SC5=CC=CC=C53)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462820
Record name 1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144827-80-5
Record name 1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-
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1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-
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1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-
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1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-
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1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-
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1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-

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